molecular formula C8H8O3S B8787624 2-Styrenesulfonic acid CAS No. 90111-29-8

2-Styrenesulfonic acid

Cat. No. B8787624
CAS RN: 90111-29-8
M. Wt: 184.21 g/mol
InChI Key: VMSBGXAJJLPWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05231223

Procedure details

10.1 g of aniline-2-sulphonic acid (85%) were dissolved in 40 ml of sodium hydroxide solution (6%) and treated with 40 ml of conc. HCl. 12 ml of aqueous NaNO2 solution were added dropwise to the resulting suspension at a temperature of 0° to 5° C. and the mixture was stirred at this temperature for 30 minutes. 50 g of sodium acetate, 300 ml of methanol and 0.5 g of bis(dibenzylideneacetone-2,2'-disulphonic acid disodium salt)palladium(0) were added successively and the mixture was stirred for 3 hours at 20° C. under an ethylene pressure of 20 bar. It was then filtered and evaporated to dryness, and the residue was stirred with ethanol. The mixture was again filtered and evaporated. 7.4 g (72%) of styrene-2-sulphonic acid, Na salt, were obtained.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.Cl.N([O-])=O.[Na+].[C:17]([O-])(=O)[CH3:18].[Na+]>[OH-].[Na+].[Pd].CO>[CH2:17]=[CH:18][C:2]1[C:3]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
NC=1C(=CC=CC1)S(=O)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at this temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hours at 20° C. under an ethylene pressure of 20 bar
Duration
3 h
FILTRATION
Type
FILTRATION
Details
It was then filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
STIRRING
Type
STIRRING
Details
the residue was stirred with ethanol
FILTRATION
Type
FILTRATION
Details
The mixture was again filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C=CC=1C(=CC=CC1)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.